Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidinecarboxylate is a complex organic compound with the molecular formula C14H19NO7. This compound features a piperidine ring and a dioxane derivative, which contribute to its unique structural and functional properties. It is classified as a piperidinecarboxylate and is notable for its potential applications in organic synthesis and medicinal chemistry.
The synthesis of Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidinecarboxylate typically involves several steps:
In industrial settings, large-scale reactors are used along with automated systems for monitoring reaction parameters. This ensures consistent quality and high yields of the final product. The choice of solvents and reagents is critical for achieving optimal reaction conditions.
Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidinecarboxylate has a complex structure characterized by:
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO7 |
| Molecular Weight | 313.30 g/mol |
| IUPAC Name | methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene)-hydroxymethyl]piperidine-1-carboxylate |
| InChI | InChI=1S/C14H19NO7/c1-14(2)21... |
| InChI Key | XIVUJVZQUHOLOM-UHFFFAOYSA-N |
| Canonical SMILES | CC1(OC(=O)C(=C(C2CCN(CC2)C(=O)OC)O)C(=O)O1)C |
The compound exhibits intramolecular hydrogen bonding which stabilizes its conformation.
Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidinecarboxylate can participate in various chemical reactions:
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral medium |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Various nucleophiles | Depends on leaving group stability |
The mechanism of action for Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidinecarboxylate likely involves interactions with specific molecular targets such as enzymes or receptors. The unique structural features enable it to bind effectively to these targets, modulating their activity and potentially leading to various biological effects.
Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidinecarboxylate is typically characterized by:
The compound exhibits stability under normal laboratory conditions but may undergo degradation or react under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and reduction processes.
Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidinecarboxylate has several scientific applications:
This compound's diverse applications underscore its significance in both academic research and industrial settings.
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0